Insect nAChR Selectivity
Asperparaline A exhibits high-potency antagonism at silkworm (Bombyx mori) larval neuron nAChRs, with differential IC50 values for peak current (20.2 nM) and slowly desensitizing current (39.6 nM) [1]. In contrast, at 10 µM, the compound produces only 33.4% reduction of α3β4 nAChR peak current amplitude in Xenopus oocytes and negligibly affects α4β2 and α7 nAChR subtypes, indicating marked insect-over-vertebrate selectivity [1]. Mecamylamine, a classic nAChR antagonist comparator, does not exhibit this pronounced phylogenetic selectivity profile.
| Evidence Dimension | nAChR antagonism potency and selectivity |
|---|---|
| Target Compound Data | IC50 (peak current) = 20.2 nM; IC50 (slowly desensitizing) = 39.6 nM (B. mori neurons). At 10 µM: α3β4 inhibition = 33.4%; α4β2/α7 negligible inhibition. |
| Comparator Or Baseline | Mecamylamine (non-selective nAChR antagonist) and vertebrate α3β4/α4β2/α7 nAChRs (baseline for selectivity) |
| Quantified Difference | >495-fold concentration difference between insect nAChR IC50 (~20-40 nM) and vertebrate nAChR weak inhibition at 10,000 nM (10 µM) |
| Conditions | Silkworm (B. mori) larval neurons, patch-clamp electrophysiology; Xenopus laevis oocytes expressing chicken α3β4/α4β2/α7 nAChRs |
Why This Matters
The pronounced insect-selective nAChR antagonism profile enables research applications requiring differentiation between insect and vertebrate receptor pharmacology without confounding off-target vertebrate receptor effects.
- [1] Hirata K, Kataoka S, Furutani S, et al. A fungal metabolite asperparaline A strongly and selectively blocks insect nicotinic acetylcholine receptors: the first report on the mode of action. PLoS One. 2011;6(4):e18354. doi:10.1371/journal.pone.0018354 View Source
